molecular formula C8H10O2S B8724161 Methyl 3,4-dimethylthiophene-2-carboxylate

Methyl 3,4-dimethylthiophene-2-carboxylate

Cat. No.: B8724161
M. Wt: 170.23 g/mol
InChI Key: MVYRYONHXOTEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dimethylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 3,4-dimethylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3

InChI Key

MVYRYONHXOTEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-iodo-4-methylthiophene-2-carboxylate (400 mg, 1.418 mmol), trimethylboroxine (793 μL, 5.67 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (92 mg, 0.142 mmol) in THF (2363 μL) was degassed by bubbling N2 through the solution. 1N aq. K2CO3 (2363 μL) was added and N2 was bubbled through the mixture for 30 s. The mixture was subjected to microwave irradiation in a sealed tube at 120° C. for 30 min. The reaction mixture was filtered through a plug of silica, eluted with EtOAc and the filtrate was washed with 1N aq. NaOH (2×), dried (Na2SO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 10% EtOAc in hexanes over 1140 mL) to afford methyl 3,4-dimethylthiophene-2-carboxylate.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
793 μL
Type
reactant
Reaction Step One
Name
Quantity
2363 μL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl boronic acid (0.94 g, 16.02 mmol), potassium phosphate (6.8 g, 32.04 mmol) and BINAP (1.33 g, 2.14 mmol) were added to a solution of methyl 3-bromo-4-methylthiophene-2-carboxylate (Prepared according to the procedure reported in Bioorganic Med. Chem. Lett., 2007, 15, 5, 2127-2146, 2.5 g, 10.68 mmol) in a toluene (60 ml) in a tube at 25° C. Nitrogen gas was bubbled through reaction mixture for 15 minutes. Palladium acetate (0.24 g, 1.07 mmol) was added to the reaction mixture under nitrogen and the tube was sealed. The reaction mixture was heated at 95-100° C. for 20 hr under stirring. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C. and filtered through celite. The celite cake was washed with ethyl acetate (100 ml). The combined filtrate was concentrated under reduced pressure to obtain residue, which was dissolved in ethyl acetate (150 ml) and washed with water (2×30 ml). The separated organic layer was dried over sodium sulphate and concentrated under reduced pressure to obtain a crude product, which was purified by column chromatography using 5% ethyl acetate in hexanes as an eluent to obtain the title compound 9a (1.32 g, 73%).
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
73%

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